molecular formula C6H6F3N3S B11761062 2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine CAS No. 1204235-08-4

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine

Cat. No.: B11761062
CAS No.: 1204235-08-4
M. Wt: 209.19 g/mol
InChI Key: GEAYNVRWHFRLPW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine is a chemical compound with the molecular formula C6H6F3N3S It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 2-position and a trifluoromethylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine typically involves the introduction of the hydrazinyl and trifluoromethylthio groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-((trifluoromethyl)thio)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-((trifluoromethyl)thio)pyridine
  • 2-Amino-5-((trifluoromethyl)thio)pyridine
  • 2-Methyl-5-((trifluoromethyl)thio)pyridine

Uniqueness

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine is unique due to the presence of both hydrazinyl and trifluoromethylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1204235-08-4

Molecular Formula

C6H6F3N3S

Molecular Weight

209.19 g/mol

IUPAC Name

[5-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12)

InChI Key

GEAYNVRWHFRLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)NN

Origin of Product

United States

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